Methyl perfluorooctanoate
Overview
Description
Methyl perfluorooctanoate, also known as Methyl pentadecafluorooctanoate, is a compound with the molecular formula C9H3F15O2 . It is reported to be formed during the storage of perfluorooctanoic acid (PFOA) in methanol .
Synthesis Analysis
Methyl perfluorooctanoate is synthesized during the storage of perfluorooctanoic acid (PFOA) in methanol . A synthesis method involves cooling a mixture to room temperature and pouring it into cold water. After separating the phases, the lower organic phase is washed with water until pH neutral and dried over CaCl2. Distillation of the crude gives methyl perfluorooctanoate .
Molecular Structure Analysis
The linear formula of Methyl perfluorooctanoate is CF3(CF2)6CO2CH3 . It has a molecular weight of 428.09 .
Physical And Chemical Properties Analysis
Methyl perfluorooctanoate is a liquid with a density of 1.786 g/mL at 25 °C, a boiling point of 159-160 °C, and a refractive index n20/D of 1.305 .
Scientific Research Applications
- MePFOA can be used in the synthesis of monodisperse perfluoroalkyl N-polyethoxylated amides. These compounds have potential as nonionic fluorinated surfactants .
- Researchers have investigated the mutual solubility curves of fluorocarbon-hydrocarbon systems using MePFOA. Understanding solubility behavior is essential for designing efficient extraction processes, phase separation, and solvent selection .
- MePFOA is reported to form during the storage of perfluorooctanoic acid (PFOA) in methanol. Studying its formation and properties provides insights into the stability and degradation pathways of related compounds .
- MePFOA serves as an analytical standard for quality control and method validation. Researchers use it to calibrate instruments and verify measurement accuracy .
Surfactant Synthesis
Mutual Solubility Studies
Storage and Degradation Studies
Analytical Chemistry
Mechanism of Action
Target of Action
Methyl perfluorooctanoate, also known as Methyl pentadecafluorooctanoate, is a type of per- and polyfluoroalkyl substance (PFAS). The primary targets of PFAS, including Methyl perfluorooctanoate, are the liver cells . These substances induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .
Mode of Action
Methyl perfluorooctanoate interacts with its targets primarily through the activation of peroxisome proliferator receptor alpha . This interaction leads to induced proliferation in rodent hepatocytes . The relevance of this mechanism to humans is uncertain .
Biochemical Pathways
The biochemical pathways affected by Methyl perfluorooctanoate and other PFAS are complex. RNA-sequencing studies have shown that exposure to these substances results in the differential expression of hundreds of genes . For example, all three PFAS, including Methyl perfluorooctanoate, induced activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .
Pharmacokinetics
It is known that the compound has a high molecular weight of 42809 , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of Methyl perfluorooctanoate’s action are significant. In rodents, exposure to this compound leads to increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . In addition, all three PFAS, including Methyl perfluorooctanoate, induced significant hepatocyte proliferation .
Action Environment
The action, efficacy, and stability of Methyl perfluorooctanoate can be influenced by various environmental factors. As a non-biodegradable substance, it has extraordinary water and stain resistance, leading to environmental persistence . This environmental persistence is of significant concern due to the numerous adverse health effects of Methyl perfluorooctanoate .
Safety and Hazards
properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCNYZFAMHDXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059924 | |
Record name | Methyl perfluorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl perfluorooctanoate | |
CAS RN |
376-27-2 | |
Record name | Methyl perfluorooctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl perfluorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl perfluorooctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating methyl perfluorooctanoate into a waterborne polyurethane acrylate system?
A1: While the provided abstract [] does not explicitly detail the characterization results, incorporating methyl perfluorooctanoate into the polyurethane acrylate structure is likely aimed at enhancing the material's hydrophobicity and potentially other surface properties like oleophobicity and low surface energy. This modification could be beneficial for applications requiring water repellency, stain resistance, or anti-fouling properties. Further investigation into the full text of the paper [] would be needed to confirm the specific impacts on the material's properties and performance.
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